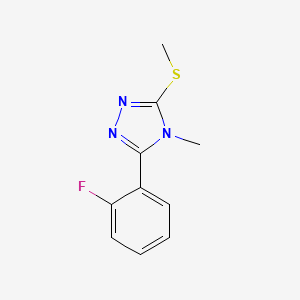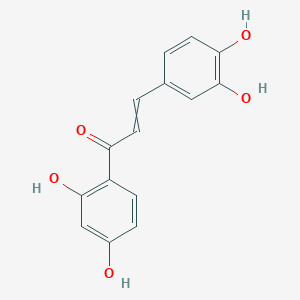
butein
Vue d'ensemble
Description
2’,3,4,4’-Tetrahydroxy Chalcone, also known as butein, is a naturally occurring chalcone derivative. Chalcones are secondary metabolites belonging to the flavonoid family, which are ubiquitous in edible and medicinal plants. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, antiviral, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2’,3,4,4’-Tetrahydroxy Chalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes in basic conditions. For instance, chalcone 3a can be prepared by dissolving it in methanol followed by the dropwise addition of hydrochloric acid (10% aqueous solution) and refluxing the mixture .
Industrial Production Methods: Industrial production of 2’,3,4,4’-Tetrahydroxy Chalcone typically involves large-scale Claisen-Schmidt condensation reactions under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3,4,4’-Tetrahydroxy Chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include flavonoids, flavanones, and other chalcone derivatives, which exhibit enhanced biological activities .
Applications De Recherche Scientifique
2’,3,4,4’-Tetrahydroxy Chalcone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: It is used in studies related to cell signaling pathways, apoptosis, and enzyme inhibition.
Medicine: This compound has shown potential in the treatment of cancer, inflammation, and microbial infections.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Mécanisme D'action
The mechanism of action of 2’,3,4,4’-Tetrahydroxy Chalcone involves its interaction with various molecular targets and pathways. It inhibits the activity of enzymes such as tyrosine kinases and phosphodiesterases, leading to the modulation of cell signaling pathways. This compound also induces apoptosis in cancer cells by targeting the AKT and ERK/p38 MAPK pathways .
Comparaison Avec Des Composés Similaires
- 2’,4’,3,4-Tetrahydroxy Chalcone
- 2’,4,4’,6’-Tetrahydroxy-3,5-di(3-methylbut-2-enyl)dihydrochalcone
- 2’,4,4’,6’-Tetrahydroxy-5-(E-3,7-dimethylocta-2,6-dienyl)-3-(3-methylbut-2-enyl)dihydrochalcone
Uniqueness: 2’,3,4,4’-Tetrahydroxy Chalcone is unique due to its specific hydroxylation pattern, which contributes to its potent biological activities. Compared to other similar compounds, it exhibits stronger antioxidant and enzyme inhibitory properties .
Propriétés
Formule moléculaire |
C15H12O5 |
|---|---|
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-3-4-11(14(19)8-10)12(17)5-1-9-2-6-13(18)15(20)7-9/h1-8,16,18-20H |
Clé InChI |
AYMYWHCQALZEGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
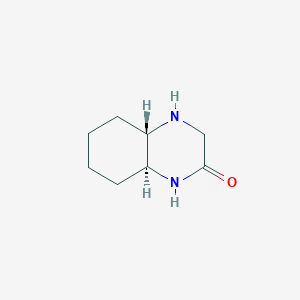

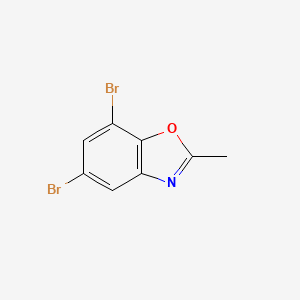
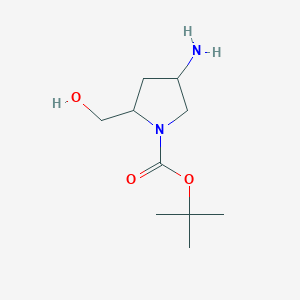
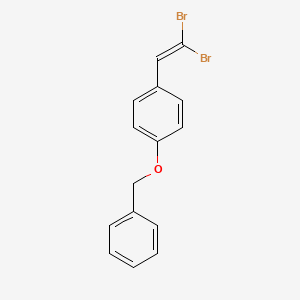
![Methyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B8800785.png)
![(2-Methylbenzo[d]thiazol-7-yl)methanol](/img/structure/B8800795.png)
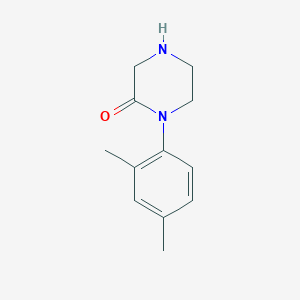
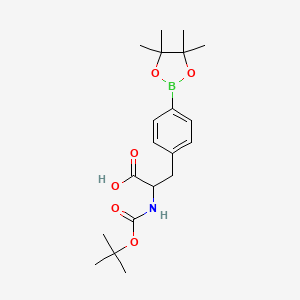
![7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid](/img/structure/B8800835.png)
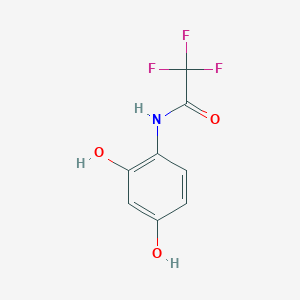

![tert-Butyl [(1S,3R,5S)-3-(3-aminopyridin-4-yl)-5-methylcyclohexyl]carbamate](/img/structure/B8800852.png)
